2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound known for its intriguing structure and versatile applications. It features a benzofuro[3,2-d]pyrimidine core, a structure that has attracted attention due to its potential biological activity and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis often begins with the formation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the cyclization of suitable precursors under controlled temperature and solvent conditions.
Step 2: Subsequent steps involve functional group transformations to introduce the phenyl and nitrophenyl substituents. This might include nitration reactions, which require acidic conditions and careful temperature control to achieve high selectivity and yield.
Step 3: Final acetamide formation is typically conducted through amide bond coupling using activating reagents like carbodiimides or through direct acylation in the presence of a suitable base.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, with optimizations to enhance yield, purity, and overall cost-efficiency. Catalytic processes and continuous flow techniques could be utilized to improve reaction efficiency and minimize waste.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups. Common reagents include potassium permanganate or chromium-based oxidants under controlled acidic or basic conditions.
Reduction: Reduction of the nitrophenyl group to an aminophenyl group is possible using reagents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Substitution reactions on the aromatic rings can be facilitated through halogenation followed by nucleophilic substitution. Friedel-Crafts acylation or alkylation could also be employed to introduce additional substituents.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include variously substituted aromatic compounds and reduced or oxidized derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the construction of more complex molecules, including those with potential pharmacological activity.
Biology and Medicine: Its structural similarity to known bioactive molecules makes it a candidate for drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In industrial applications, derivatives of this compound might be used in the development of advanced materials or as intermediates in the synthesis of agrochemicals or dyes.
Mechanism of Action
The biological activity of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is primarily due to its interaction with molecular targets such as enzymes or receptors. The specific binding interactions and subsequent molecular pathways activated or inhibited by this compound are subjects of ongoing research. The presence of multiple reactive sites allows it to engage in diverse biochemical mechanisms, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Other benzofuro[3,2-d]pyrimidine derivatives, compounds with similar heterocyclic cores but different substituents, and analogs with varied functional groups.
Uniqueness: What sets this compound apart is its unique combination of the benzofuro[3,2-d]pyrimidine core with both phenyl and nitrophenyl substituents, which confer distinct electronic and steric properties, making it a versatile scaffold for further modifications and applications.
That’s a glimpse into the world of this intriguing compound. Quite a versatile character, right? Where should we go from here?
Properties
CAS No. |
895787-22-1 |
---|---|
Molecular Formula |
C24H16N4O6 |
Molecular Weight |
456.414 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29) |
InChI Key |
CYLYTBDKYVIJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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